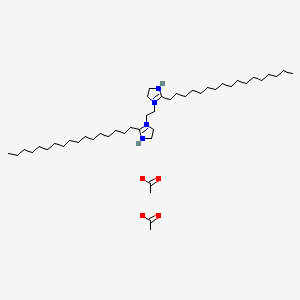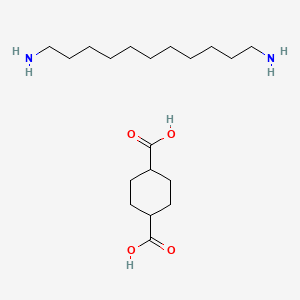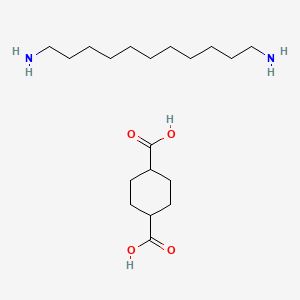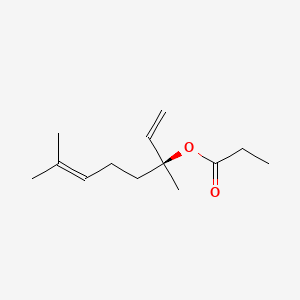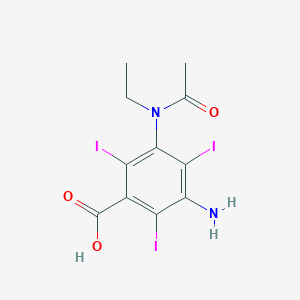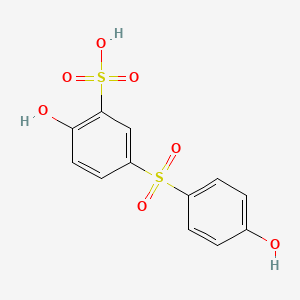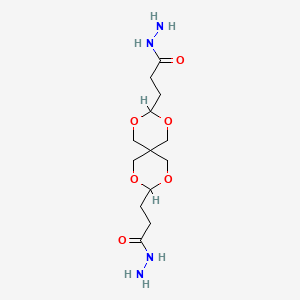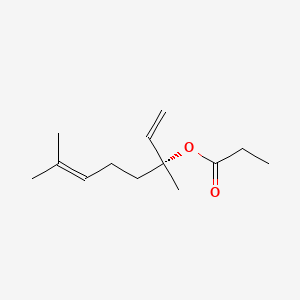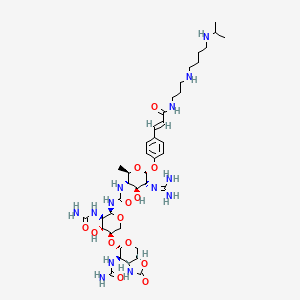
Iprocinodine II
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iprocinodine II is a semisynthetic antibiotic that is a mixture of isopropylated cinodine I and cinodide II, glycolipid antibiotics isolated from Nocardia species . It is known for its potent antimicrobial properties and is used in various scientific research applications.
Métodos De Preparación
The synthesis of Iprocinodine II involves several steps, starting with the isolation of cinodine I and cinodide II from Nocardia species. These compounds are then isopropylated to form this compound. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the isopropylation process. Industrial production methods may involve large-scale fermentation of Nocardia species followed by extraction and purification of the desired compounds .
Análisis De Reacciones Químicas
Iprocinodine II undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Aplicaciones Científicas De Investigación
Iprocinodine II has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of glycolipid antibiotics.
Biology: It is used to study the antimicrobial properties and mechanisms of action of glycolipid antibiotics.
Medicine: It is investigated for its potential use in treating bacterial infections.
Industry: It is used in the development of new antimicrobial agents and formulations .
Mecanismo De Acción
The mechanism of action of Iprocinodine II involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and cell lysis. The molecular targets include various components of the bacterial cell membrane, and the pathways involved include the inhibition of cell wall synthesis and interference with membrane function .
Comparación Con Compuestos Similares
Iprocinodine II is unique compared to other similar compounds due to its specific isopropylation, which enhances its antimicrobial properties. Similar compounds include:
Cinodine I: A glycolipid antibiotic isolated from Nocardia species.
Cinodide II: Another glycolipid antibiotic from Nocardia species.
Procinonide: A synthetic glucocorticoid corticosteroid with different applications .
Propiedades
Número CAS |
60830-80-0 |
|---|---|
Fórmula molecular |
C40H65N13O13 |
Peso molecular |
936.0 g/mol |
Nombre IUPAC |
(E)-3-[4-[(2R,3R,4S,5S,6R)-5-[[(2S,3R,4R,5R)-5-[[(3aS,6S,7R,7aR)-7-(carbamoylamino)-2-oxo-1,3a,4,6,7,7a-hexahydropyrano[4,3-d][1,3]oxazol-6-yl]oxy]-3-(carbamoylamino)-4-hydroxyoxan-2-yl]carbamoylamino]-3-(diaminomethylideneamino)-4-hydroxy-6-methyloxan-2-yl]oxyphenyl]-N-[3-[4-(propan-2-ylamino)butylamino]propyl]prop-2-enamide |
InChI |
InChI=1S/C40H65N13O13/c1-19(2)46-15-5-4-13-45-14-6-16-47-25(54)12-9-21-7-10-22(11-8-21)64-35-30(48-36(41)42)32(56)26(20(3)63-35)51-39(59)53-33-29(50-38(44)58)31(55)24(18-61-33)65-34-28(49-37(43)57)27-23(17-62-34)66-40(60)52-27/h7-12,19-20,23-24,26-35,45-46,55-56H,4-6,13-18H2,1-3H3,(H,47,54)(H,52,60)(H4,41,42,48)(H3,43,49,57)(H3,44,50,58)(H2,51,53,59)/b12-9+/t20-,23-,24-,26-,27+,28-,29-,30-,31+,32+,33+,34+,35-/m1/s1 |
Clave InChI |
FJPCGBFVXKBORY-QTRGFMEWSA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC2=CC=C(C=C2)/C=C/C(=O)NCCCNCCCCNC(C)C)N=C(N)N)O)NC(=O)N[C@@H]3[C@@H]([C@H]([C@@H](CO3)O[C@H]4[C@@H]([C@@H]5[C@@H](CO4)OC(=O)N5)NC(=O)N)O)NC(=O)N |
SMILES canónico |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)C=CC(=O)NCCCNCCCCNC(C)C)N=C(N)N)O)NC(=O)NC3C(C(C(CO3)OC4C(C5C(CO4)OC(=O)N5)NC(=O)N)O)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


